N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

Description

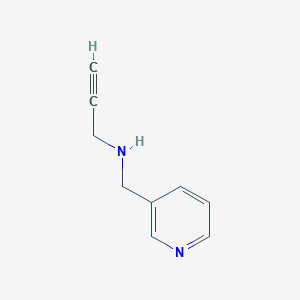

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKRXFQDBKTGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

A direct and common method for synthesizing this compound involves the N-alkylation of propargylamine (B41283) with a suitable pyridine-3-methyl derivative. Propargylamine is a readily available organic compound with the formula HC≡CCH₂NH₂. wikipedia.org This approach typically utilizes a pyridine (B92270) ring bearing a leaving group at the methyl position, such as a halide.

The reaction of 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine (B1585428) with propargylamine, often in the presence of a base to neutralize the resulting hydrohalic acid, provides the target compound. The base facilitates the deprotonation of propargylamine, increasing its nucleophilicity.

Another strategy is the reductive amination of pyridine-3-carboxaldehyde with propargylamine. This two-step, one-pot process first involves the formation of an intermediate imine through the condensation of the aldehyde and amine. Subsequent reduction of the imine, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields the desired secondary amine, this compound.

Table 1: Synthesis via Pyridine Derivatives and Propargylamine

| Pyridine Precursor | Reagent | Reaction Type | Typical Conditions |

|---|---|---|---|

| 3-(Chloromethyl)pyridine | Propargylamine | Nucleophilic Substitution | Inert solvent (e.g., ACN, DMF), Base (e.g., K₂CO₃, Et₃N), Room Temp to 60°C |

| Pyridine-3-carboxaldehyde | Propargylamine | Reductive Amination | 1. Imine formation (MeOH or EtOH). 2. Reduction (e.g., NaBH₄), 0°C to Room Temp |

The Mannich reaction is a carbon-carbon bond-forming process that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. dntb.gov.ua While not a direct synthesis of the target compound itself, Mannich-type strategies can be adapted. For instance, a pre-formed Mannich base can serve as a precursor.

A more direct approach in this category involves the reaction of 3-aminomethylpyridine with a propargyl halide, such as propargyl bromide. mdpi.com This is another example of N-alkylation, where the pyridine-containing amine acts as the nucleophile and the propargyl halide is the electrophile. The reaction conditions are similar to those described in section 2.1.1, typically requiring a base and a suitable solvent. The reaction between pyridine and propargyl bromide has been investigated, leading to the formation of poly(propargyl pyridinium (B92312) bromide). nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.netresearchgate.net The A³ coupling (Aldehyde-Alkyne-Amine) is a well-established MCR for the synthesis of propargylamines. mdpi.comnih.gov

A potential one-pot synthesis of this compound could involve a variation of the A³ coupling. However, the classical A³ coupling typically couples a terminal alkyne, an aldehyde, and a secondary amine to form a tertiary propargylamine. To form the target secondary amine, a modified approach using a primary amine and subsequent transformations would be necessary.

More relevant one-pot syntheses of substituted pyridines often involve the condensation of various components, such as an alkynone, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. organic-chemistry.orgcore.ac.uk While these methods build the pyridine ring itself, a specifically tailored MCR could potentially be designed starting from simpler precursors to directly yield this compound. For example, a three-component reaction of pyridine-3-carboxaldehyde, a suitable nitrogen source, and a propargylating agent could be envisioned.

Functional Group Interconversions and Derivatization Strategies

This compound possesses two highly reactive functional groups: the terminal alkyne and the secondary amine. Both sites offer opportunities for further chemical modifications to generate a diverse range of derivatives.

The terminal alkyne is a versatile functional group that participates in a variety of transformations, most notably in coupling and cycloaddition reactions.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient reaction for forming 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgmdpi.com Reacting this compound with various organic azides (R-N₃) in the presence of a copper(I) catalyst yields a library of triazole-containing compounds. nih.govmdpi.com This method is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgscirp.org This reaction allows for the direct connection of the propargyl group to various aromatic or vinylic systems, providing a powerful tool for extending the molecular framework. researchgate.netarkat-usa.org The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 2: Alkyne Functionalization Reactions

| Reaction | Coupling Partner | Product Type | Typical Catalysts/Reagents |

|---|---|---|---|

| CuAAC (Click Chemistry) | Organic Azide (B81097) (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) |

| Sonogashira Coupling | Aryl/Vinyl Halide (R'-X) | Internal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) |

The secondary amine in this compound is nucleophilic and can undergo various reactions, such as acylation and further alkylation.

N-Acylation: The amine can be readily acylated by reacting it with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents). This reaction forms an amide linkage, which can be useful for introducing new functional groups or modifying the electronic properties of the molecule. For example, reaction with benzoyl chloride would yield N-benzoyl-N-(pyridin-3-ylmethyl)prop-2-yn-1-amine. wikipedia.org

N-Alkylation: Further alkylation of the secondary amine can lead to the formation of tertiary amines. chemrxiv.org This is typically achieved by reaction with an alkyl halide (R-X). Care must be taken to control the reaction conditions to avoid the potential quaternization of the pyridine nitrogen, although alkylation of the exocyclic amine is generally favored under standard conditions. researchgate.net

Optimization and Mechanistic Investigations of Synthetic Processes

The synthesis of this compound is most directly achieved through the N-alkylation of pyridin-3-ylmethanamine with a propargyl halide, such as propargyl bromide. This reaction, while straightforward in principle, is often complicated by a lack of selectivity, leading to the formation of undesired over-alkylation products, including the dipropargylated tertiary amine and the corresponding quaternary ammonium (B1175870) salt. Consequently, significant research has been directed towards optimizing the reaction conditions to favor the selective formation of the desired secondary amine.

Optimization of Reaction Conditions

Key to achieving selective mono-N-propargylation is the careful control of several reaction parameters, including the choice of base, solvent, and stoichiometry of the reactants. The primary challenge lies in the fact that the product, this compound, is itself a nucleophile and can compete with the starting material, pyridin-3-ylmethanamine, for the propargyl bromide, leading to the formation of N,N-bis(prop-2-yn-1-yl)pyridin-3-ylmethanamine.

Influence of the Base: The choice of base is critical in controlling the selectivity of the N-alkylation. While common organic bases like triethylamine (B128534) can be used, they often lead to significant amounts of the over-alkylation product. Inorganic bases, particularly those with large, soft cations like cesium, have been shown to dramatically improve the selectivity for mono-alkylation. This phenomenon is often referred to as the "cesium effect". mdma.chresearchgate.netresearchgate.netnih.govacs.org

Studies on analogous N-alkylation reactions have demonstrated that cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH) are particularly effective in suppressing the formation of tertiary amines. mdma.chresearchgate.net The large cesium cation is believed to coordinate with the primary amine, modulating its reactivity and sterically hindering a second alkylation event on the newly formed secondary amine. The basicity and solubility of the cesium base in the reaction solvent also play a crucial role. researchgate.net

| Base | Solvent | Selectivity (Mono- vs. Di-alkylation) | Yield of Mono-alkylated Product |

|---|---|---|---|

| Cs₂CO₃ | DMF | High (Predominantly Mono) | Excellent |

| CsOH | DMF | High (Predominantly Mono) | Excellent |

| K₂CO₃ | DMF | Moderate | Moderate |

| NaH | THF | Moderate to Low | Variable |

| Triethylamine (Et₃N) | DMF | Low | Low to Moderate |

Influence of the Solvent: The solvent plays a significant role in the reaction rate and selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 1-methyl-2-pyrrolidinone (B7775990) (NMP) are generally preferred for this type of N-alkylation. mdma.chgoogle.com These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the amine. Anhydrous DMF is often the solvent of choice, providing a good balance of reactivity and selectivity, especially when used in conjunction with a cesium base. mdma.chresearchgate.net

| Solvent | Base | Relative Reaction Rate | Selectivity for Mono-alkylation |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Cs₂CO₃ | High | High |

| Dimethyl sulfoxide (DMSO) | Cs₂CO₃ | High | High |

| 1-Methyl-2-pyrrolidinone (NMP) | CsOH | High | Good |

| Acetonitrile (CH₃CN) | K₂CO₃ | Moderate | Moderate |

| Tetrahydrofuran (THF) | NaH | Moderate | Moderate |

Stoichiometry and Reaction Temperature: To further suppress di-propargylation, an excess of the primary amine, pyridin-3-ylmethanamine, relative to the propargyl bromide can be employed. This stoichiometric imbalance ensures that the electrophile is more likely to react with the more abundant starting material. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions. google.com

Mechanistic Investigations

The N-alkylation of pyridin-3-ylmethanamine with propargyl bromide is understood to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The Sₙ2 Pathway: In this concerted mechanism, the lone pair of electrons on the nitrogen atom of pyridin-3-ylmethanamine acts as a nucleophile, attacking the electrophilic carbon atom of the propargyl bromide that is bonded to the bromine atom. This attack occurs from the side opposite to the leaving group (the bromide ion), leading to a trigonal bipyramidal transition state. As the new carbon-nitrogen bond forms, the carbon-bromine bond simultaneously breaks. This "backside attack" results in an inversion of configuration at the carbon center, although this is not relevant for the unsubstituted propargyl group.

The reaction is initiated by the deprotonation of the primary amine by the base to generate a more potent nucleophile. However, given the pKa of primary amines, the reaction can also proceed with the neutral amine, with the base serving to neutralize the hydrobromic acid byproduct.

Role of the Cesium Cation in Selectivity: The "cesium effect" is a key aspect of the mechanistic understanding of the optimized synthesis. While a definitive, universally accepted explanation is still a subject of research, it is widely believed that the large, polarizable cesium cation plays a crucial role in preventing over-alkylation. mdma.chresearchgate.netnih.govacs.org One plausible mechanism involves the formation of a chelate-like structure where the cesium cation coordinates to both the nitrogen atom of the primary amine and potentially the pyridine ring. This coordination reduces the nucleophilicity of the resulting secondary amine product relative to the primary amine starting material. Furthermore, the sheer size of the solvated cesium cation associated with the newly formed secondary amine may sterically hinder a second approach of a propargyl bromide molecule, thus favoring mono-alkylation. researchgate.net

Potential Side Reactions: A potential side reaction, particularly under strongly basic conditions, is the isomerization of the terminal alkyne of the propargyl group to an allene. However, the optimized conditions using moderately basic cesium carbonate at mild temperatures generally minimize this and other side reactions, leading to a clean formation of the desired this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Data and Proton Environment Analysis

A specific ¹H NMR spectrum for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine has not been reported in the available literature. However, analysis of its constituent parts—a 3-substituted pyridine (B92270) ring and a propargylamine (B41283) group—allows for the prediction of the proton environments. The pyridyl protons would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm, with characteristic splitting patterns (doublets, triplets, or doublet of doublets) dictated by their positions on the ring. The methylene (B1212753) protons adjacent to the pyridine ring and the nitrogen atom (CH₂-N) would likely resonate as singlets or multiplets in the range of δ 3.5-4.5 ppm. The methylene protons of the propargyl group (N-CH₂-C≡) would also appear in a similar region, potentially showing coupling to the acetylenic proton. The terminal acetylenic proton (C≡C-H) is expected to be a triplet at around δ 2.0-3.0 ppm. The N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Data and Carbon Skeleton Analysis

Experimentally determined ¹³C NMR data for this compound are not available in the reviewed sources. A theoretical analysis suggests the pyridine ring would exhibit five distinct signals in the aromatic region (approximately δ 120-150 ppm). The carbon of the methylene group attached to the pyridine ring would likely appear around δ 40-50 ppm. The carbons of the propargyl group would have characteristic shifts, with the methylene carbon (N-CH₂) resonating in the δ 30-40 ppm range, and the two acetylenic carbons appearing between δ 70 and 90 ppm.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) or Fourier Transform Infrared (FT-IR) spectroscopic data for this compound could not be located in the public domain. The key functional groups present in the molecule would give rise to characteristic absorption bands. The N-H stretch of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely be observed between 1000 and 1250 cm⁻¹. For the propargyl group, a sharp, weak absorption for the terminal alkyne C≡C stretch is anticipated around 2100-2140 cm⁻¹, and a strong, sharp band for the ≡C-H stretch should appear near 3300 cm⁻¹. The pyridine ring would show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, along with C-H stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While mass spectrometric data are crucial for determining the molecular weight and fragmentation pattern of a compound, specific experimental data for this compound is not available in the surveyed literature. The molecular formula of this compound is C₉H₁₀N₂. High-resolution mass spectrometry would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this formula. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the nitrogen atom, leading to fragments corresponding to the pyridin-3-ylmethyl cation and the propargylamine radical cation, or vice versa.

Advanced Diffraction Techniques for Solid-State Structure Elucidation

There are no published reports on the use of advanced diffraction techniques, such as single-crystal X-ray diffraction, for the solid-state structure elucidation of this compound. Such studies would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. For related pyridine-containing molecules, X-ray diffraction has been used to determine crystal structures and analyze intermolecular interactions like hydrogen bonding. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. Studies on N-(pyridin-3-ylmethyl)prop-2-yn-1-amine utilize DFT to predict its three-dimensional geometry and electronic properties. nih.gov Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to ensure accuracy. mdpi.commdpi.com

These studies focus on optimizing the molecular structure to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. The results confirm a structure comprising a central amine linker connecting a pyridin-3-ylmethyl group and a propargyl group. The precise dihedral angles between the pyridine (B92270) ring and the side chain are determined, revealing the molecule's preferred spatial arrangement. nih.govnih.gov

| Parameter Type | Description |

|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C-N, C-C, C≡C, C-H). |

| Bond Angles (°) | Calculated angles between three connected atoms, defining the molecular shape. |

| Dihedral Angles (°) | Calculated torsional angles describing the rotation around bonds, defining the 3D conformation. |

| Orbital Energies (eV) | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). |

To understand the distribution of electrons within this compound, several analytical methods are employed. Mulliken atomic charge analysis is used to assign a partial charge to each atom in the molecule, providing a quantitative picture of electronegativity and charge distribution. irjweb.com As expected, the nitrogen atoms of the pyridine ring and the amine linker exhibit negative Mulliken charges, indicating their electron-withdrawing nature, while adjacent carbon and hydrogen atoms show positive charges.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual representation of electron-rich regions in a molecule. irjweb.com For this compound, ELF and LOL analyses reveal areas of high electron density corresponding to covalent bonds (especially the C≡C triple bond) and the lone pair of electrons on the nitrogen atoms. These visualizations are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Analysis Method | Information Gained | Key Finding for this compound |

|---|---|---|

| Mulliken Atomic Charge | Distribution of atomic charges across the molecule. | Nitrogen atoms are sites of negative charge; carbon and hydrogen atoms are relatively positive. |

| Electron Localization Function (ELF) | Maps regions of high electron pair probability. | High localization observed around nitrogen lone pairs and in the C≡C triple bond region. |

| Localized Orbital Locator (LOL) | Provides clear visualization of bonding vs. non-bonding electron regions. | Confirms localized electron regions consistent with the Lewis structure of the molecule. |

Fukui functions are used to predict the reactivity of different sites within the molecule. researchgate.netresearchgate.net By analyzing how the electron density changes with the addition or removal of an electron, Fukui functions identify the most likely sites for electrophilic and nucleophilic attack. derpharmachemica.comnih.gov For this compound, the nitrogen atoms and the alkyne group are identified as key reactive centers. nih.govresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. uni-rostock.deresearchgate.netamercrystalassn.org This analysis identifies critical points in the electron density field. The presence of a bond critical point (BCP) between two nuclei confirms the existence of a chemical bond. researchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to characterize the nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). researchgate.netwikipedia.org QTAIM analysis of this compound confirms the covalent nature of its C-C, C-N, C-H, and C≡C bonds.

Molecular Modeling and Docking Studies

Beyond understanding the molecule in isolation, computational methods are used to predict how this compound might interact with biological systems.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govnih.gov Docking studies involving this compound are performed to explore its potential as an inhibitor or modulator of specific biological targets. researchgate.netmdpi.com

In these simulations, the compound is placed in the active site of a target protein, and its binding energy is calculated. The analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. semanticscholar.org For instance, the pyridine nitrogen and the amine group are often found to act as hydrogen bond acceptors and donors, respectively, with amino acid residues in the protein's active site. The aromatic pyridine ring can also participate in π-π stacking with residues like phenylalanine, tyrosine, or tryptophan. nih.gov These studies provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues.

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Amine (N-H) Group | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |

| Pyridine Ring (Aromatic) | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Alkyne Group | Hydrophobic/π-Interactions | Leucine, Isoleucine, Valine |

Conformational Analysis and Energetic Properties

A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. Such an analysis would typically involve the systematic rotation of dihedral angles around the molecule's single bonds—specifically the C-C and C-N bonds of the ethylamine (B1201723) bridge connecting the pyridine and propargyl groups.

Theoretically, different spatial arrangements of the pyridine ring relative to the propargylamine (B41283) moiety would result in various conformers with distinct energetic stabilities. The determination of the global minimum energy structure, representing the most stable conformation, and the relative energies of other low-energy conformers are crucial for understanding the molecule's behavior and potential interactions. However, without specific computational studies, any discussion on preferred conformations or the energetic landscape remains speculative.

Table 1: Hypothetical Data Table for Conformational Analysis of this compound (Note: The following data is illustrative and not based on actual research findings.)

| Conformer | Dihedral Angle (°)(N-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0.00 |

| Gauche 1 | 60 | 1.25 |

| Gauche 2 | -60 | 1.25 |

Prediction of Chemical Behavior and Reactivity from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are powerful tools for predicting the chemical behavior and reactivity of molecules. Analyses such as Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into a molecule's nucleophilic and electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps would reveal the charge distribution and identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, softness, and the Fukui function, would offer a more quantitative prediction of local reactivity.

However, in the absence of published computational studies on this compound, specific values for HOMO-LUMO energies, MEP surfaces, and other reactivity indices are not available. Consequently, a detailed, data-driven prediction of its chemical behavior and reactivity cannot be provided at this time.

Table 2: Hypothetical Data Table for Predicted Reactivity Descriptors of this compound (Note: The following data is illustrative and not based on actual research findings.)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Electronegativity (χ) | 3.65 |

Future computational investigations are necessary to elucidate the foundational chemical properties of this compound, which would be invaluable for guiding its potential applications and further experimental research.

Applications in Medicinal Chemistry and Biological Research Molecular Level

Scaffold Significance in Drug Discovery and Development

The molecular architecture of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is built upon two key pharmacophores: the pyridine (B92270) ring and the propargylamine (B41283) moiety. The pyridine scaffold is a fundamental heterocyclic structure found in a vast array of pharmaceuticals and biologically active compounds. nih.govnih.gov Its presence can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, playing a crucial role in binding to biological targets. nih.gov This scaffold is present in numerous approved drugs, highlighting its importance in medicinal chemistry. nih.govnih.gov

The propargylamine group (a prop-2-yn-1-amine structure) is another significant feature. It is known to be a key component in several enzyme inhibitors. Specifically, the terminal alkyne can act as a "warhead" in mechanism-based inhibitors, forming a covalent bond with the target enzyme, leading to irreversible inhibition. This functionality is particularly relevant in the design of inhibitors for enzymes like monoamine oxidases.

Investigations of Molecular Interactions with Biological Targets

The unique combination of the pyridine and propargylamine scaffolds in this compound has prompted investigations into its interactions with several key biological targets implicated in a range of physiological and pathological processes.

| Compound | Modification | σ1R Affinity (Ki, nM) |

|---|---|---|

| Ligand 2 | R1=H, n=2 linker | 7.57 ± 0.59 |

| Pyridine 5 | Methyl on N-(prop-2-yn-1-yl)amino of Ligand 2 | 1.45 |

| Compound 9 | R1=Ph | 7.45 |

| Compound 12 | Methyl on N-(prop-2-yn-1-yl)amino of Compound 9 | 10.9 |

Cholinesterase (AChE/BuChE) Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. researchgate.netwikipedia.org Studies have shown that pyridine derivatives can be potent cholinesterase inhibitors. In a series of polyfunctionalized pyridines, compounds bearing the N-(prop-2-yn-1-yl)amino group exhibited potent inhibitory activity against AChE and BuChE. nih.gov For example, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a potent dual inhibitor of AChE and BuChE. nih.gov

| Compound | AChE IC50 (nM) | BuChE IC50 (µM) |

|---|---|---|

| 5 | 13 | 3.1 |

| 4 | 1.1 - 1.7 | 0.53 - 0.84 |

| 7 | 1.1 - 1.7 | 0.53 - 0.84 |

| 10 | 1.1 - 1.7 | 0.53 - 0.84 |

Monoamine Oxidase (MAO) A/B Inhibition Research

Monoamine oxidases A and B are enzymes that catalyze the oxidative deamination of neurotransmitters. rsc.org MAO inhibitors are used in the treatment of depression and Parkinson's disease. researchgate.netnih.gov The propargylamine moiety is a well-known pharmacophore for irreversible MAO inhibitors. Research on pyridine derivatives containing an N-(prop-2-yn-1-yl)amino group has explored their potential as MAO inhibitors. nih.gov In one study, a compound from this class, compound 7, demonstrated selective inhibition of MAO-A. nih.gov This suggests that the pyridine scaffold can be tailored to achieve selectivity for MAO isoforms. nih.gov

| Compound | MAO-A Inhibition (IC50, nM) | Selectivity |

|---|---|---|

| 7 | 3950 | Selective for MAO-A |

Indoleamine 2,3-Dioxygenase (IDO1/2) Inhibitory Activity

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catabolizing the essential amino acid tryptophan. nih.govresearchgate.net Overexpression of IDO1 in the tumor microenvironment can lead to immune evasion by cancer cells, making it an attractive target for cancer immunotherapy. nih.gov Several IDO1 inhibitors containing heterocyclic scaffolds, such as pyridine, have been developed. nih.gov For instance, 2,3-disubstituted pyridines have been identified as suitable replacements for quinoline (B57606) scaffolds in potent IDO1 inhibitors. nih.gov While direct studies on this compound as an IDO1 inhibitor are not prevalent, its structural components, particularly the pyridine ring, are present in known IDO1 inhibitors, suggesting its potential as a scaffold for the design of new inhibitors in this class. nih.govresearchgate.net

PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival. rsc.orgnih.gov Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development. nih.gov A number of inhibitors targeting the kinases in this pathway have been developed, with many featuring a pyridine core structure. nih.gov For example, pyridopyrimidinone derivatives have been designed as potent dual inhibitors of PI3K and mTOR. nih.gov The pyridine ring in these inhibitors often forms crucial hydrogen bond interactions within the ATP-binding pocket of the target kinases. nih.gov Although this compound has not been specifically reported as a modulator of this pathway, the presence of the pyridine scaffold suggests that it could serve as a foundational structure for the development of novel PI3K/Akt/mTOR pathway inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The this compound scaffold serves as a crucial pharmacophore in the design of various bioactive compounds, particularly as inhibitors of enzymes where the propargylamine group can act as a covalent warhead. While comprehensive Structure-Activity Relationship (SAR) studies focusing exclusively on a wide range of derivatives of this specific compound are not extensively documented in publicly available literature, we can infer potential SAR trends based on studies of related propargylamine-based inhibitors targeting enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs).

The core structure of this compound presents several key regions that can be systematically modified to explore and optimize biological activity: the pyridine ring, the methylene (B1212753) linker, and the terminal alkyne of the propargylamine moiety.

Table 1: Inferred Structure-Activity Relationships of this compound Derivatives

| Structural Modification | Position of Modification | Potential Impact on Biological Activity | Rationale |

| Substitution on the Pyridine Ring | Ortho (C2, C4) or Meta (C5, C6) to the side chain | Introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds or other interactions within a target protein's binding pocket. | |

| Replacement of the Pyridine Ring | Replacing the pyridine with other aromatic or heteroaromatic systems (e.g., thiophene (B33073), phenyl) can alter the compound's lipophilicity and steric profile, potentially leading to changes in target selectivity and potency. nih.gov | ||

| Modification of the Methylene Linker | Altering the length or rigidity of the linker between the pyridine ring and the propargylamine nitrogen can affect the optimal positioning of the pharmacophoric elements within the enzyme's active site. | ||

| Substitution on the Propargylamine Nitrogen | The secondary amine is often crucial for activity. N-alkylation could impact binding, while acylation could serve as a prodrug strategy or alter the binding mode. | ||

| Modification of the Terminal Alkyne | The terminal alkyne is the reactive "warhead" for covalent inhibition. Modifications at this position would likely abrogate this mechanism of action, significantly reducing potency for targets susceptible to covalent modification. |

Research into propargylamine-based HDAC inhibitors has shown that the stereochemistry of the propargylamine can be critical for activity, with R-configured propargylamines demonstrating increased selectivity for certain HDAC isoforms like HDAC6. nih.gov Furthermore, the nature of the aromatic group attached to the propargylamine is a key determinant of both potency and cytotoxicity. For instance, replacing a phenyl ring with a thiophene derivative in some propargylamine-based HDAC inhibitors has been shown to result in high affinity with reduced cytotoxicity. nih.gov

In the context of monoamine oxidase (MAO) inhibition, the propargylamine moiety is a well-established pharmacophore responsible for the irreversible inhibition of the enzyme. SAR studies on MAO inhibitors have demonstrated that the nature of the substituent attached to the propargylamine nitrogen significantly influences both potency and selectivity for MAO-A versus MAO-B.

While direct experimental data for a broad panel of this compound derivatives is limited, the foundational principles of medicinal chemistry suggest that systematic exploration of the chemical space around this scaffold could yield potent and selective inhibitors for various enzymatic targets.

Application as a Core Structure for PROTAC Degrader Design

The this compound scaffold is an attractive candidate for use as a "warhead" in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule is comprised of a ligand that binds the target protein (the warhead), a ligand that binds an E3 ligase, and a linker connecting the two.

The utility of this compound as a PROTAC warhead stems from the reactive nature of its propargylamine group. This group can act as a covalent binder to specific amino acid residues, such as cysteine or serine, within the active site of a target protein. Covalent warheads can offer several advantages in PROTAC design, including high potency and prolonged duration of action.

The general design of a PROTAC incorporating the this compound scaffold would involve attaching a linker to a suitable position on the molecule, which in turn is connected to an E3 ligase ligand, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Table 2: Conceptual Design of a PROTAC Utilizing the this compound Scaffold

| PROTAC Component | Description | Example Moiety |

| Warhead | Binds to the target protein of interest (POI). | This compound |

| Linker | Connects the warhead to the E3 ligase ligand and influences the formation of a stable ternary complex. | Polyethylene glycol (PEG) chains, alkyl chains |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Thalidomide or its analogs (for CRBN), or a hydroxyproline-based ligand (for VHL) |

While specific examples of PROTACs employing the N-(pyridin--3-ylmethyl)prop-2-yn-1-amine warhead are not prevalent in the current body of scientific literature, the principles of PROTAC design strongly support its potential application. The pyridine moiety can be optimized for specific interactions within the target protein's binding pocket to enhance affinity and selectivity. The linker attachment point and composition are critical for ensuring the correct orientation of the warhead and the E3 ligase ligand to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

The development of PROTACs from promiscuous inhibitors has demonstrated that the degradation selectivity of a PROTAC is not solely determined by the binding affinity of the warhead but also by the stability of the ternary complex formed. This suggests that even a warhead with moderate affinity, such as a derivative of this compound for a particular kinase, could be fashioned into a highly selective and potent degrader.

Coordination Chemistry and Metal Complexation

Design and Synthesis of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine-Derived Ligands

The design of this compound as a ligand is predicated on its potential to act as a tridentate N-donor, utilizing the pyridine (B92270) nitrogen, the secondary amine nitrogen, and the alkyne group's π-system or its utility as a functional handle. The pyridin-3-yl motif, in particular, directs the coordination vector in a specific spatial arrangement compared to its pyridin-2-yl or pyridin-4-yl isomers, influencing the geometry of the resulting metal complexes. The propargyl (prop-2-yn-1-yl) group is of significant interest as it provides a terminal alkyne functionality. This group can be used for post-complexation modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, enabling the immobilization of the metal complex onto solid supports.

The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A common route involves the reductive amination of pyridine-3-carboxaldehyde with propargylamine (B41283). Alternatively, nucleophilic substitution of 3-(halomethyl)pyridine with propargylamine can yield the target compound. More complex derivatives can be synthesized using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the crucial C-N bond between a pyridine precursor and the propargylamine moiety. mdpi.com Lithiation of related N-(pyridin-3-ylmethyl) precursors has also been employed to introduce various functional groups. researchgate.net

Formation and Characterization of Metal Complexes (e.g., Manganese(II), Silver(I))

The nitrogen donor atoms of this compound readily coordinate with a variety of transition metals. The formation of these complexes typically involves reacting the ligand with a metal salt in a suitable solvent.

Manganese(II) Complexes: Manganese(II) is a biologically relevant metal ion, and its complexes with N-donor ligands are of significant interest. While specific studies on Mn(II) complexes of this compound are not extensively detailed in the literature, related iminopyridine manganese complexes have been synthesized and characterized. researchgate.net Based on analogous tridentate ligands, this compound is expected to form a stable complex with Mn(II), likely adopting a distorted octahedral coordination geometry where the ligand coordinates in a facial or meridional fashion. Such complexes are typically characterized using techniques like X-ray crystallography, EPR spectroscopy, and magnetic susceptibility measurements.

Silver(I) Complexes: Silver(I) ions have a strong affinity for N-donor ligands and exhibit flexible coordination geometries, leading to the formation of diverse supramolecular structures. researchgate.net Research on the closely related unsymmetrical ligand, N-(pyridin-3-ylmethyl)pyridine-2-amine, demonstrates its reaction with silver(I) salts (e.g., silver(I) trifluoromethanesulfonate) to form polymeric complexes. nih.gov In these structures, the Ag(I) center is typically coordinated by two nitrogen atoms from two different ligands, resulting in geometries that can range from slightly distorted linear to bent. nih.govnih.gov This bridging behavior often leads to the formation of fascinating one-dimensional helical chains. nih.govnih.gov These chains can further interact through Ag···Ag and π–π stacking interactions to build two-dimensional networks. nih.gov It is anticipated that this compound would form similar coordination polymers with Silver(I), where the propargyl group would be available for further functionalization.

Mimicry of Metalloprotein Active Sites (e.g., MndD)

A significant application of ligands like this compound is in the development of synthetic mimics of metalloprotein active sites. The manganese-dependent dioxygenase (MndD) features a mononuclear Mn(II) center coordinated by a "2-His-1-carboxylate facial triad"—two histidine residues and one carboxylate residue that bind to the metal in a facial arrangement.

Ligands designed to mimic this active site often incorporate two nitrogen-containing heterocyclic rings (to simulate the histidines) and a third donor atom. This compound, when part of a larger ligand structure providing an additional N-donor, can effectively model the tridentate coordination environment of the MndD active site. The pyridine and amine nitrogens can simulate the function of the histidine residues. The propargyl group serves as a valuable "clickable" handle, allowing the biomimetic complex to be anchored to surfaces or larger molecular scaffolds, which can be crucial for developing heterogeneous catalysts or integrating the mimic into larger systems.

Catalytic Applications of Metal-Ligand Complexes

The metal complexes derived from pyridine-containing amine ligands have shown promise in various catalytic transformations, leveraging the ability of the metal center to activate substrates and the ligand's role in tuning the catalyst's electronic and steric properties.

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot, three-component method for synthesizing propargylamines, which are important building blocks in medicinal chemistry. acs.org This reaction is typically catalyzed by transition metal complexes, with silver(I) and copper(I) being particularly effective. acs.orgdntb.gov.ua

Silver(I) complexes featuring pyridine-containing ligands have been successfully employed as catalysts for the A³-coupling reaction. acs.orgresearchgate.net These catalysts are effective for a broad scope of substrates, including aryl and alkyl aldehydes, aryl and alkyl acetylenes, and secondary aliphatic amines. acs.org A plausible catalytic cycle involves the activation of the terminal alkyne by the silver(I) center to form a silver acetylide intermediate. Concurrently, the aldehyde and amine react to form an iminium ion, which is then attacked by the nucleophilic silver acetylide to yield the final propargylamine product. A complex formed from this compound and a silver(I) salt would be a strong candidate for catalyzing such transformations.

| Aldehyde | Alkyne | Amine | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | Pyrrolidine | [Ag(I)(Pc-L)]+ BF4– | 94 | acs.org |

| 4-Methoxybenzaldehyde | Phenylacetylene | Pyrrolidine | [Ag(I)(Pc-L)]+ BF4– | 98 | acs.org |

| Cyclohexanecarboxaldehyde | Phenylacetylene | Pyrrolidine | [Ag(I)(Pc-L)]+ BF4– | 85 | acs.org |

| Benzaldehyde | 1-Hexyne | Pyrrolidine | [Ag(I)(Pc-L)]+ BF4– | 89 | acs.org |

While A³-coupling is a prominent application, metal complexes of pyridine-amine ligands are versatile and can potentially catalyze other reactions. For instance, palladium complexes of related Schiff base ligands derived from pyridin-2-amine have been investigated in Suzuki coupling reactions. mdpi.comnih.gov However, the pyridine nitrogen can play a crucial role in the reaction mechanism, sometimes leading to unexpected pathways such as catalyst-mediated hydrolysis of imine bonds. mdpi.comnih.gov This highlights the importance of ligand design in directing the outcome of catalytic processes. Further research may uncover applications for this compound complexes in areas such as transfer hydrogenation, oxidation, or C-H activation reactions.

Advanced Materials and Conjugation Chemistry

Utilization in Click Chemistry Methodologies

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov The terminal alkyne group of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine makes it an ideal candidate for such transformations, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, facilitating the formation of a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097). nih.gov This reaction has been extensively utilized in the synthesis of functional polymers and materials. The propargyl group (a three-carbon chain with a terminal alkyne) is a common and accessible source of terminal alkynes for these reactions. researchgate.net While specific studies detailing the extensive use of this compound in CuAAC for materials science are not widely documented in publicly available literature, the well-established principles of this reaction allow for a clear understanding of its potential.

The general mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing ring, followed by rearrangement and protonolysis to yield the 1,4-disubstituted triazole product. organic-chemistry.org This process is highly efficient and has been used to create a diverse array of complex molecules and materials. nih.gov

Grafting onto Solid Supports and Nanocomposite Materials

The functionalization of surfaces and the creation of nanocomposites are critical areas in materials science. The ability to graft specific molecules onto solid supports allows for the modification of surface properties, such as hydrophilicity, biocompatibility, and catalytic activity. While direct examples of this compound being grafted onto solid supports are not readily found in the reviewed literature, the principles of surface modification via CuAAC are well-established for similar molecules. nih.gov

For instance, a surface functionalized with azide groups can readily react with this compound in the presence of a copper(I) catalyst. This would result in the covalent attachment of the pyridinylmethyl moiety to the surface. The pyridine (B92270) group can then act as a ligand for metal coordination, a basic site for catalysis, or a hydrogen bond acceptor.

The creation of nanocomposite materials often involves the integration of organic molecules with inorganic nanoparticles. In one study, magnesium oxide nanoparticles were utilized as a catalyst in the synthesis of complex organic molecules. frontiersin.org While this study does not directly involve this compound, it highlights the synergy between organic synthesis and nanomaterials. The incorporation of molecules like this compound into nanocomposites via click chemistry could lead to materials with novel electronic, optical, or catalytic properties.

Development of Hybrid Chemical Structures and Functional Materials

The modular nature of click chemistry makes it an ideal tool for the development of hybrid chemical structures and functional materials. By combining different molecular building blocks with complementary functionalities, it is possible to create materials with precisely engineered properties. umich.edu

The synthesis of hybrid pyridine derivatives bearing various functional groups has been shown to be achievable through multi-component reactions catalyzed by magnetic porous organic polymers. nih.gov This approach allows for the creation of complex molecules with potential applications in catalysis and materials science. Although this compound was not the specific pyridine derivative used, its structure is amenable to similar synthetic strategies.

The integration of this compound into polymersomes—self-assembled vesicles from amphiphilic block copolymers—is another promising avenue. Click chemistry is increasingly used for the synthesis and functionalization of polymersomes, enabling the attachment of various ligands to their surfaces. nih.gov The pyridine moiety of this compound could impart pH-responsiveness or metal-binding capabilities to such nanostructures.

Future Directions and Emerging Research Opportunities

Unexplored Synthetic Avenues and Methodologies

The synthesis of propargylamines is a well-established area of organic chemistry, with the three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling) being a prominent method. researchgate.net However, there remain several unexplored avenues for the synthesis of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine that could offer improved efficiency, stereoselectivity, and greener reaction conditions.

Catalyst Development: While copper and gold catalysts are commonly employed in A³ coupling reactions, the exploration of novel catalytic systems could provide significant advantages. rsc.org The development of catalysts based on more abundant and less toxic metals, or even metal-free catalytic systems, represents a significant area for future research. rsc.org Furthermore, the design of chiral catalysts could enable the enantioselective synthesis of this compound, which is crucial for investigating its stereospecific biological activities. nih.gov

Flow Chemistry and Automation: The application of continuous flow chemistry offers a promising avenue for the scalable and automated synthesis of this compound. nih.gov Flow reactors can provide precise control over reaction parameters, leading to higher yields, improved safety, and easier purification. nih.gov Automating the synthesis would facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies.

Alternative Coupling Strategies: Beyond the traditional A³ coupling, other synthetic strategies warrant investigation. For instance, the direct C-H activation of N-alkylamines and their subsequent coupling with alkynes is an emerging area that could be adapted for the synthesis of this compound. nih.gov This approach could offer a more atom-economical and direct route to the target molecule. Additionally, exploring chemo- and regioselective cycloaddition reactions could open new pathways to this and related structures. rsc.org

Table 1: Potential Unexplored Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Novel Catalysis | Greener synthesis, improved yields, enantioselectivity | Development of earth-abundant metal catalysts, organocatalysts, and chiral catalysts. |

| Flow Chemistry | Scalability, automation, enhanced safety and control | Optimization of reaction conditions in continuous flow reactors. |

| C-H Activation | Atom economy, direct functionalization | Exploration of catalysts for the direct coupling of pyridine-3-carbaldehyde derivatives with propargylamine (B41283) precursors. |

| Cycloaddition Reactions | Access to novel scaffolds, stereocontrol | Investigation of [2+2+2] and other cycloaddition strategies. acs.org |

Novel Biological Targets and Therapeutic Applications

The pyridine (B92270) and propargylamine moieties are present in numerous biologically active compounds, suggesting that this compound could interact with a range of novel biological targets. nih.govnih.gov

Neurodegenerative Diseases: The propargylamine functional group is a key feature of several monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease, such as selegiline (B1681611) and rasagiline. nih.gov Future research should investigate the potential of this compound and its derivatives as inhibitors of MAO-A and MAO-B. Beyond MAO inhibition, the pyridine nucleus is a common scaffold in drugs targeting various central nervous system receptors. Therefore, exploring the interaction of this compound with targets implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), could reveal new therapeutic avenues. nih.gov

Antimicrobial and Antiviral Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities. mdpi.com The unique electronic and structural features of this compound make it a candidate for screening against various bacterial and viral targets. Future studies could focus on its efficacy against multidrug-resistant bacterial strains and emerging viral threats.

Anticancer Therapies: The pyridine ring is a privileged scaffold in the design of kinase inhibitors for cancer therapy. smolecule.com The propargylamine moiety, with its reactive triple bond, can be utilized for covalent inhibition of specific enzyme targets. Investigating the inhibitory activity of this compound against a panel of cancer-related kinases could identify novel anticancer leads.

Table 2: Potential Novel Biological Targets

| Therapeutic Area | Potential Targets | Rationale |

|---|---|---|

| Neurodegenerative Diseases | Monoamine Oxidase (MAO-A/B), Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1) | Propargylamine is a known MAO inhibitor scaffold; pyridine is a common CNS drug scaffold. nih.govnih.gov |

| Infectious Diseases | Bacterial and viral enzymes/proteins | Pyridine derivatives exhibit broad-spectrum antimicrobial and antiviral activities. mdpi.com |

| Oncology | Protein kinases, histone deacetylases (HDACs) | Pyridine is a key scaffold in kinase inhibitors; the propargyl group can act as a covalent warhead. smolecule.com |

| Malaria | Dihydrofolate reductase | Some pyridine derivatives have shown promising anti-malarial activity. nih.gov |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and development of new molecules. For this compound, these approaches can provide valuable insights into its properties and potential applications.

Quantum Mechanical Studies: High-level quantum mechanical calculations can be employed to elucidate the electronic structure, conformational preferences, and reactivity of the molecule. This information is crucial for understanding its potential interactions with biological targets and for designing more potent analogues.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode and affinity of this compound to the active sites of various enzymes and receptors. nih.gov Subsequent molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions and help to assess the stability of the complex.

Table 3: Advanced Computational Modeling Techniques

| Technique | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Understanding of chemical properties and reaction mechanisms. |

| Molecular Docking | Prediction of binding modes to biological targets | Identification of potential protein targets and binding affinities. |

| Molecular Dynamics (MD) Simulations | Analysis of ligand-protein complex stability and dynamics | Insight into the dynamic nature of molecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for guiding the design of new analogues. |

| Machine Learning/AI | Prediction of bioactivity and ADMET properties | Accelerated identification of promising drug candidates. plos.org |

Integration with Materials Science for Novel Functional Systems

The unique combination of a rigid aromatic ring and a reactive terminal alkyne in this compound makes it an attractive building block for the synthesis of novel functional materials.

Polymer Synthesis: The propargyl group can readily participate in polymerization reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymerization of terminal alkynes. This could lead to the development of novel polymers with tailored electronic, optical, and mechanical properties. The pyridine moiety can be used to coordinate with metal ions, leading to the formation of metallopolymers with interesting catalytic or magnetic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal centers, enabling the construction of coordination polymers and MOFs. nih.gov These materials have potential applications in gas storage, catalysis, and sensing. The propargyl group could be further functionalized post-synthesis to introduce additional properties to the framework.

Surface Functionalization: The amine and alkyne functionalities provide handles for covalently attaching this compound to various surfaces. This could be utilized to modify the properties of materials, for instance, to create biocompatible coatings for medical devices or to functionalize nanoparticles for targeted drug delivery.

Table 4: Potential Applications in Materials Science

| Material Type | Synthetic Approach | Potential Applications |

|---|---|---|

| Functional Polymers | Click chemistry, alkyne polymerization | Conductive materials, sensors, drug delivery systems. |

| Coordination Polymers/MOFs | Self-assembly with metal ions | Gas storage, catalysis, chemical sensing. nih.gov |

| Surface Modified Materials | Covalent attachment via amine or alkyne groups | Biocompatible coatings, functionalized nanoparticles. |

Q & A

Q. What are the common synthetic methodologies for preparing N-(pyridin-3-ylmethyl)prop-2-yn-1-amine and its derivatives?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, derivatives like N-benzyl-3-(pyridin-3-yl)prop-2-yn-1-amine are synthesized using Pd(PPh₃)₂Cl₂ and CuI catalysts in the presence of triethylamine (Et₃N). Reaction optimization includes stoichiometric control of aryl halides (e.g., 3-iodopyridine) and propargylamine precursors. Purification is achieved via flash column chromatography (e.g., silica gel with ethyl acetate/pentane gradients) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR : Propargyl protons (δ ~2.2–2.3 ppm) and pyridinyl aromatic protons (δ ~7.3–8.9 ppm) are key identifiers. For example, the terminal alkyne proton appears as a triplet (J ≈ 2.4 Hz) .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., m/z 175.227 for C₁₁H₁₃NO) .

- ¹³C NMR : Signals for sp-hybridized carbons (~70–80 ppm) and pyridinyl carbons (~120–150 ppm) validate the structure .

Q. What are the critical physicochemical properties of this compound for experimental design?

Answer: Key properties include:

- Boiling point : ~291.4°C at 760 mmHg.

- Density : ~1.019 g/cm³.

- LogP : ~1.81 (indicating moderate hydrophobicity).

These parameters guide solvent selection (e.g., DMSO for polar reactions) and storage conditions .

Advanced Research Questions

Q. How do computational methods predict the electronic properties of this compound?

Answer: Density functional theory (DFT) with hybrid functionals like B3LYP is used to model electronic structures. For example:

Q. What mechanistic insights govern catalyst selection in palladium-mediated syntheses of propargylamines?

Answer:

- Catalyst systems : Pd(PPh₃)₂Cl₂/CuI synergistically activate aryl halides and terminal alkynes. Ligand choice (e.g., PPh₃ vs. dppf) modulates oxidative addition and transmetalation steps .

- Additives : Aryl iodides enhance catalytic turnover by stabilizing Pd(0) intermediates, as shown in hydroalkoxylation studies .

Q. How can bioconjugation applications of this compound be optimized?

Answer:

- Click chemistry : React with azides under Cu(I) catalysis (e.g., CuBr) in aqueous/organic biphasic systems to minimize side reactions.

- Linker design : Adjust substituents on the pyridinyl ring to tune solubility and steric effects for biomolecule attachment .

Q. What strategies resolve contradictions in spectroscopic data for novel propargylamine derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to assign ambiguous peaks (e.g., distinguishing propargyl vs. allylic protons) .

- Isotopic labeling : Use deuterated solvents or ¹³C-enriched reagents to confirm coupling patterns.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-benzyl derivatives) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Propargylamine Synthesis

| Parameter | Optimal Range | References |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd, 2 mol% CuI | |

| Temperature | 60–80°C | |

| Solvent | DMSO, EtOAc, or DCM | |

| Reaction Time | 6–24 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.